molecular formula C14H20N2O B13878100 1-[2-(Cyclopropylmethoxy)phenyl]piperazine

1-[2-(Cyclopropylmethoxy)phenyl]piperazine

Cat. No.: B13878100
M. Wt: 232.32 g/mol
InChI Key: YAQZFRYAHXYQLA-UHFFFAOYSA-N
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Description

1-[2-(Cyclopropylmethoxy)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

1-[2-(Cyclopropylmethoxy)phenyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, iridium-based complexes, and sulfonium salts .

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of various substituted piperazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed cyclization reaction yields arylpiperazines, while the visible-light-promoted decarboxylative annulation protocol produces 2-aryl, 2-heteroaryl, and 2-alkyl piperazines .

Scientific Research Applications

1-[2-(Cyclopropylmethoxy)phenyl]piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties .

In medicine, piperazine derivatives are known for their use in the development of pharmaceuticals. This compound, in particular, is being investigated for its potential as a therapeutic agent in various diseases. In the industry, it is used in the production of surfactants, antioxidants, and synthetic resins .

Mechanism of Action

The mechanism of action of 1-[2-(Cyclopropylmethoxy)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antitumor research, the compound may interact with cell signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

1-[2-(Cyclopropylmethoxy)phenyl]piperazine can be compared with other similar piperazine derivatives, such as 1-(2-Methoxyphenyl)piperazine and 1-phenylpiperazine . These compounds share a similar piperazine core but differ in their substituents, which can lead to differences in their biological activities and applications.

The uniqueness of this compound lies in its cyclopropylmethoxy group, which may confer distinct biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[2-(cyclopropylmethoxy)phenyl]piperazine

InChI

InChI=1S/C14H20N2O/c1-2-4-14(17-11-12-5-6-12)13(3-1)16-9-7-15-8-10-16/h1-4,12,15H,5-11H2

InChI Key

YAQZFRYAHXYQLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC=C2N3CCNCC3

Origin of Product

United States

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